molecular formula C13H19N B12887850 2-(4-Ethylphenyl)-4-methylpyrrolidine

2-(4-Ethylphenyl)-4-methylpyrrolidine

Cat. No.: B12887850
M. Wt: 189.30 g/mol
InChI Key: YXJUJIRJFDOITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-4-methylpyrrolidine is a pyrrolidine derivative featuring a 4-ethylphenyl substituent at the 2-position and a methyl group at the 4-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely studied due to their conformational flexibility, which enables interactions with diverse biological targets.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(4-ethylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H19N/c1-3-11-4-6-12(7-5-11)13-8-10(2)9-14-13/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

YXJUJIRJFDOITN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(CN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Ethylphenyl)-4-methylpyrrolidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency, and advanced purification techniques like distillation or crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), and bases (sodium hydroxide, potassium hydroxide).

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives, esters, and ethers.

Scientific Research Applications

2-(4-Ethylphenyl)-4-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituents

The 4-ethylphenyl group is a recurring motif in bioactive compounds (Table 1). Below is a comparative analysis:

Compound Core Structure Key Substituents Biological Activity Reference
2-(4-Ethylphenyl)-4-methylpyrrolidine Pyrrolidine 4-ethylphenyl (C₂H₅), 4-methyl (CH₃) Not explicitly stated (inferred: CNS/antimicrobial) N/A
2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine Quinoline 4-ethylphenyl, isopentyl amine Antiviral (BVDV RdRp inhibition)
iCRT3 (Oxazole derivative) Oxazole-thioacetamide 4-ethylphenyl, methyl-oxazole Wnt/β-catenin pathway inhibition
VUAA1 (Triazole-thioacetamide) Triazole 4-ethylphenyl, pyridinyl-triazole Sensory modulation (olfaction studies)
1-(4-Ethylphenyl)-ethanone Acetophenone 4-ethylphenyl Antimicrobial (EC₅₀: 27.46–366.37 mg/L)

Key Observations :

  • The 4-ethylphenyl group contributes to hydrophobic interactions in diverse targets (e.g., viral RdRp, β-catenin) .
  • Heterocyclic cores (quinoline, oxazole, triazole) dictate target specificity. Pyrrolidine’s flexibility may allow broader target engagement compared to rigid scaffolds.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The ethyl group in 4-ethylphenyl increases logP compared to methyl (e.g., 4-methylphenyl in pyridine derivatives ). This enhances membrane permeability but may reduce aqueous solubility.
  • Thermal Stability : Melting points of analogous compounds range from 268°C to 287°C (), suggesting that 2-(4-Ethylphenyl)-4-methylpyrrolidine may exhibit similar stability due to aromatic stacking .
Antiviral Activity

Quinoline derivatives with 4-ethylphenyl groups (e.g., 2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine) inhibit BVDV RdRp by binding hydrophobic pockets (IC₅₀: ~10 µM) . Pyrrolidine’s smaller ring size may limit deep pocket access compared to quinoline’s planar structure.

Anti-inflammatory and Wnt Inhibition

iCRT3, an oxazole derivative, blocks β-catenin/TCF interactions (IC₅₀: ~5 µM) . The pyrrolidine analog’s flexibility could allow alternative binding modes but may reduce specificity.

Antimicrobial Activity

1-(4-Ethylphenyl)-ethanone shows dose-dependent antimicrobial effects (EC₅₀: 27.46 mg/L) . The pyrrolidine core in 2-(4-Ethylphenyl)-4-methylpyrrolidine may enhance bacterial membrane disruption via cationic amine interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.